2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple functional groups. The official IUPAC name designates the compound as 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid, reflecting the substitution pattern where the trifluoromethyl-substituted phenyl ring occupies the 2-position of the imidazole core, while the carboxylic acid functional group is located at the 5-position. This nomenclature system prioritizes the imidazole ring as the parent heterocycle, with systematic numbering beginning from the nitrogen atom bearing the hydrogen substituent.
The molecular formula C₁₁H₇F₃N₂O₂ indicates a compact structure with a molecular weight of 256.18 grams per mole, as confirmed by computational analysis using standard atomic masses. The systematic numbering scheme places the imidazole nitrogen atoms at positions 1 and 3, with the trifluoromethyl-substituted phenyl ring attached at position 2 and the carboxyl group at position 5. The presence of three fluorine atoms in the trifluoromethyl substituent significantly influences the compound's physicochemical properties and electronic characteristics compared to unsubstituted analogs.
Database identification systems provide multiple reference codes for this compound, with PubChem assigning the Compound Identifier 53416269. The Standard International Chemical Identifier string InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(16-9)10(17)18/h1-5H,(H,15,16)(H,17,18) encodes the complete structural connectivity and stereochemical information. The corresponding SMILES notation C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)C(F)(F)F provides a linear representation suitable for computational chemistry applications and database searches.
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid reflects the characteristic planar structure of the imidazole ring system combined with the conformational flexibility introduced by the phenyl substituent and carboxyl group. The imidazole ring adopts a planar conformation with all ring atoms lying essentially in the same plane, consistent with its aromatic character and the presence of six π-electrons distributed across the five-membered heterocycle. This planarity is maintained by the delocalization of electron density through the nitrogen atoms and carbon framework, creating a rigid aromatic system that serves as the molecular backbone.
The trifluoromethyl-substituted phenyl ring attached at the 2-position of the imidazole core introduces significant conformational considerations due to potential rotation around the carbon-carbon bond linking the two aromatic systems. Crystallographic studies of related compounds, such as 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, reveal that the phenyl rings typically adopt non-coplanar orientations with dihedral angles ranging from 30 to 60 degrees relative to the imidazole plane. This non-planarity arises from steric interactions between the aromatic hydrogen atoms and the optimization of electronic interactions between the π-systems.
The carboxylic acid group at the 5-position can adopt multiple conformations depending on intramolecular and intermolecular hydrogen bonding patterns. Computational analysis suggests that the carboxyl group preferentially adopts a conformation that minimizes steric clashes with the imidazole ring while maximizing potential hydrogen bonding interactions with nearby acceptor sites. The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution throughout the molecule, affecting both the basicity of the imidazole nitrogen atoms and the acidity of the carboxylic acid group.
Conformational analysis reveals that rotation around the phenyl-imidazole bond creates an energy landscape with multiple local minima corresponding to different dihedral angles. The barrier to rotation is influenced by both steric and electronic factors, with the bulky trifluoromethyl substituent creating additional conformational constraints. Density functional theory calculations indicate that the most stable conformations correspond to dihedral angles that minimize unfavorable van der Waals interactions while maintaining favorable electronic overlap between the aromatic systems.
X-ray Crystallographic Studies
X-ray crystallographic analysis provides definitive structural information for substituted imidazole compounds, revealing precise bond lengths, angles, and intermolecular packing arrangements. While specific crystallographic data for 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid are not extensively documented in the current literature, related trifluoromethyl-substituted imidazole derivatives have been subjected to detailed structural analysis using single-crystal X-ray diffraction techniques. These studies establish important structural precedents and reveal general trends in the solid-state behavior of trifluoromethyl-imidazole compounds.
Crystallographic investigations of structurally related compounds, such as 2-(trifluoromethyl)-1H-imidazole, demonstrate the influence of the trifluoromethyl group on crystal packing and intermolecular interactions. The crystal structure of this related compound reveals a monoclinic space group P21/c with unit cell parameters that reflect the compact molecular structure and the specific hydrogen bonding patterns formed by the imidazole nitrogen atoms. The presence of the trifluoromethyl group creates distinct electrostatic regions within the crystal lattice, influencing the overall packing efficiency and thermal stability.
The methodology for crystallographic characterization of trifluoromethyl-substituted imidazoles typically employs molybdenum Kα radiation with wavelengths of 0.71073 Å, allowing for high-resolution data collection and accurate determination of atomic positions. Data collection protocols generally involve φ and ω scanning modes to ensure complete coverage of reciprocal space, with θ maximum values typically reaching 28 degrees or higher to achieve adequate resolution. The refinement procedures utilize standard least-squares methods with isotropic or anisotropic displacement parameters depending on the quality of the diffraction data.
Intermolecular hydrogen bonding patterns in trifluoromethyl-imidazole crystals often involve the imidazole nitrogen atoms as hydrogen bond donors and acceptors, creating extended network structures that stabilize the crystal lattice. The carboxylic acid functionality in the target compound is expected to participate in additional hydrogen bonding interactions, potentially forming dimeric or chain-like structures through carboxyl-carboxyl or carboxyl-imidazole hydrogen bonds. The trifluoromethyl group, while not directly participating in classical hydrogen bonding, can engage in weak C-H···F interactions that contribute to the overall crystal packing stability.
Tautomeric Behavior and Protonation States
The tautomeric behavior of 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid encompasses multiple equilibria involving both the imidazole ring system and the carboxylic acid functionality. The imidazole ring exists in two primary tautomeric forms, designated as the τ (tau) and π (pi) tautomers, which differ in the position of the mobile hydrogen atom between the two nitrogen atoms. In the τ tautomer, the hydrogen is located on the nitrogen atom adjacent to the phenyl substituent, while in the π tautomer, the hydrogen occupies the nitrogen atom remote from the phenyl group. The equilibrium between these tautomeric forms is influenced by both intramolecular electronic factors and environmental conditions such as solvent polarity and pH.
Computational studies using density functional theory methods reveal that the tautomeric equilibrium in imidazole derivatives is sensitive to substituent effects, with electron-withdrawing groups such as the trifluoromethyl-substituted phenyl ring altering the relative stability of the different tautomeric forms. The presence of the carboxylic acid group at the 5-position introduces additional complexity, as this functional group can participate in intramolecular hydrogen bonding with the imidazole nitrogen atoms, potentially stabilizing specific tautomeric configurations. The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the imidazole nitrogen atoms, affecting both the tautomeric equilibrium and the protonation behavior under varying pH conditions.
The protonation states of 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid encompass multiple species depending on solution pH, including the neutral molecule, the zwitterionic form with a protonated imidazole and deprotonated carboxyl group, the cationic species with protonated imidazole and neutral carboxyl, and the anionic form with neutral imidazole and deprotonated carboxyl. The amphoteric nature of imidazole compounds, characterized by pKa values around 7 for the conjugate acid and approximately 14.5 for the acidic proton, creates a complex pH-dependent speciation profile. The presence of the electron-withdrawing trifluoromethyl group is expected to lower the pKa of the imidazole ring, making the compound less basic compared to unsubstituted analogs.
Spectroscopic investigations using nitrogen K-edge X-ray absorption spectroscopy have demonstrated the ability to distinguish between different protonation states of imidazole-containing compounds. These studies reveal characteristic electronic fingerprints for protonated and deprotonated forms, with distinct absorption features reflecting the changes in electronic structure upon proton transfer. The formation of hydrogen-bonded dimers and higher-order aggregates can be monitored through the appearance of specific spectroscopic signatures, providing insights into the solution-phase behavior and self-association tendencies of the compound under various conditions.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(16-9)10(17)18/h1-5H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRQMXQUNSAUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid, also known by its CAS number 61522-59-6, is a compound that has garnered attention for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antiviral properties, cytotoxicity, and possible therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms. Its molecular formula is , and it has a molecular weight of 270.21 g/mol.
Antiviral Activity
Recent studies have highlighted the antiviral potential of 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid derivatives. For instance, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate demonstrated significant inhibitory activity against orthopoxviruses, including cowpox and ectromelia viruses. The selectivity index (SI) for these compounds was notably high, indicating low cytotoxicity relative to their antiviral efficacy:
| Compound | IC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | 0.45 | 321.97 | 719 |
| Ethyl 1-hydroxy-2-(4-nitrophenyl)-1H-imidazole-5-carboxylate | 0.35 | 45.7 | 130 |
These findings suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to inhibit viral replication while maintaining low cytotoxicity .
Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety profile of any pharmaceutical candidate. The cytotoxicity of 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid was assessed using various cancer cell lines. The results indicated that while some derivatives displayed moderate cytotoxic effects, others exhibited significantly lower toxicity:
| Cell Line | CC50 (μM) | Remarks |
|---|---|---|
| MCF-7 (Breast Cancer) | 321.97 | Low cytotoxicity |
| U-937 (Monocytic Leukemia) | Not reported | Further studies needed |
| A549 (Lung Cancer) | Not reported | Further studies needed |
The selectivity index for these compounds was favorable, indicating their potential as therapeutic agents with reduced side effects .
The mechanism by which 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid exerts its biological effects may involve several pathways:
- Inhibition of Viral Replication : The compound's structure allows it to interact with viral proteins, disrupting their function and preventing replication.
- Cytotoxic Effects on Cancer Cells : By inducing apoptosis in certain cancer cell lines, these compounds can selectively target malignant cells while sparing normal cells.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Antiviral Activity : A study published in Pharmaceuticals demonstrated that derivatives of imidazole compounds exhibit varying degrees of antiviral activity against orthopoxviruses, with specific modifications leading to enhanced potency .
- Cytotoxicity Assessment : Research published in Molecules evaluated the cytotoxic effects of imidazole derivatives on multiple cancer cell lines, revealing promising candidates for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid with structurally related imidazole derivatives, focusing on substituent variations and their physicochemical implications:
Key Observations:
- Trifluoromethyl (–CF₃) vs. Fluorine (–F): The –CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to –F, enhancing membrane permeability and resistance to oxidative metabolism .
- Carboxylic Acid (–COOH) vs. Tetrazole (–N₄H): While both groups act as hydrogen bond donors, tetrazole (as in DMP811 ) is a bioisostere of –COOH with higher acidity (pKa ~4.9 vs. ~2.5 for –COOH), improving oral bioavailability in ARBs .
Preparation Methods
The synthesis of 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid generally involves the assembly of the imidazole ring, introduction of the trifluoromethyl-substituted phenyl moiety, and installation of the carboxylic acid group. The following sections detail the key synthetic approaches.
Introduction of the 4-(Trifluoromethyl)phenyl Group
The trifluoromethyl-substituted phenyl group is typically introduced by:
Suzuki-Miyaura Cross-Coupling Reaction : This palladium-catalyzed coupling between an imidazole boronic acid derivative and a 4-(trifluoromethyl)phenyl halide or vice versa is a common and efficient method to install the trifluoromethylphenyl moiety at the 2-position of the imidazole ring.
Direct Trifluoromethylation : Alternatively, trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) can be used in the presence of a base and catalyst to introduce the trifluoromethyl group onto a pre-formed phenyl-imidazole intermediate.
Installation of the Carboxylic Acid Functionality
The carboxylic acid group at the 5-position of the imidazole ring can be introduced by:
Oxidation of corresponding methyl or aldehyde precursors : Using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Hydrolysis of ester intermediates : Ester derivatives (e.g., ethyl esters) of the imidazole-5-carboxylic acid can be hydrolyzed under acidic or basic conditions to yield the free acid.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Imidazole ring formation | Condensation of glyoxal, formaldehyde, ammonia/primary amine under acidic conditions | Formation of imidazole core |
| 2 | Cross-coupling | Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenyl boronic acid or halide, Pd catalyst, base | Introduction of 4-(trifluoromethyl)phenyl substituent at C-2 |
| 3 | Esterification or oxidation | Esterification or oxidation of methyl/aldehyde precursor | Installation of carboxylic acid or ester group at C-5 |
| 4 | Hydrolysis (if ester intermediate) | Acidic or basic hydrolysis | Conversion to free carboxylic acid |
Industrial and Environmental Considerations
Industrial synthesis may leverage:
Continuous flow reactors to enhance reaction efficiency and yield.
Mild reaction conditions avoiding harsh reagents such as concentrated sulfuric acid or fuming nitric acid to reduce environmental impact.
Use of α-chlorooxaloacetate diethyl ester and amidines in related imidazole carboxylic acid syntheses has demonstrated shorter routes, higher yields, and environmentally friendly profiles, suggesting potential adaptation for this compound's synthesis.
Chemical Reaction Analysis
The compound’s preparation involves key reaction types:
Cyclization for ring formation.
Cross-coupling for aryl substitution.
Oxidation/hydrolysis for carboxyl group installation.
These reactions are carried out under controlled conditions to optimize yield and purity while minimizing by-products.
Research Findings and Data Tables
While direct literature on the preparation of 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is limited, analogous imidazole carboxylic acids have been synthesized effectively using the strategies outlined above. The following table summarizes predicted physicochemical data relevant to synthesis and characterization:
Summary of Advantages of Current Preparation Methods
Short synthetic routes with fewer steps.
Mild reaction conditions facilitating easier control and scalability.
High product yields demonstrated in analogous imidazole carboxylic acid syntheses.
Reduced environmental impact by avoiding harsh reagents and utilizing greener reagents and solvents.
Q & A
Q. What methodologies are recommended for optimizing the synthesis yield of 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For imidazole ring formation, multi-step procedures using precursors like glyoxal derivatives and substituted anilines are common. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Acidic conditions (e.g., HCl) promote cyclization, while Pd catalysts may aid cross-coupling for aryl group introduction .
- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours to ensure completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Example yield optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, 12h | 65 | 98% |
| DMSO, 100°C, 18h | 72 | 95% |
Q. Which analytical techniques are critical for characterizing 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid?
- Methodological Answer : Comprehensive characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., imidazole C-H protons at δ 7.2–8.5 ppm) and trifluoromethyl group presence (¹⁹F NMR at δ -60 to -70 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 285.06) .
- Thermal Analysis : DSC/TGA evaluates melting points (e.g., 220–230°C) and decomposition profiles .
Q. How can researchers screen the biological activity of this compound against enzyme targets?
- Methodological Answer : In vitro assays are standard for initial screening:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with IC₅₀ determination). Pre-incubate the compound with recombinant enzymes and monitor substrate conversion .
- Antimicrobial Testing : Perform MIC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity (IC₅₀ > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray) arise from dynamic vs. static structures. Strategies include:
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts to identify conformational flexibility .
- Molecular Dynamics (MD) : Simulate solution-phase behavior to reconcile crystallographic rigidity with NMR averaging .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing solid-state vs. solution structures .
Q. What computational approaches predict the reactivity of the trifluoromethyl group in catalytic transformations?
- Methodological Answer : Quantum mechanical methods guide reaction design:
- Reaction Pathway Mapping : Use Gaussian or ORCA to model transition states for CF₃ group substitutions (e.g., SNAr reactions) .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites on the imidazole ring. The CF₃ group’s electron-withdrawing effect enhances electrophilicity at C-2 .
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina. The CF₃ group often enhances hydrophobic interactions .
Q. How can structure-activity relationships (SAR) be established for analogs of this compound?
- Methodological Answer : SAR studies require systematic structural modifications:
- Scaffold Variation : Synthesize pyrazole or triazole analogs and compare bioactivity .
- Substituent Effects : Replace CF₃ with Cl, Br, or OCH₃ to assess electronic/steric impacts on enzyme inhibition .
- Pharmacophore Mapping : Overlay active/inactive analogs using MOE or Schrödinger to identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) .
Example SAR data for COX-2 inhibition:
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| CF₃ | 0.15 | 2.1 |
| Cl | 0.45 | 2.4 |
| OCH₃ | 1.20 | 1.8 |
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Divergent TGA/DSC results may stem from polymorphic forms or impurities. Mitigation steps:
- Reproduce Synthesis : Ensure identical reaction/purification conditions across studies .
- Purity Verification : Use HPLC-MS to rule out degradation products .
- Variable Heating Rates : Perform TGA at 5–20°C/min to detect kinetic vs. thermodynamic decomposition pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
